molecular formula C10H16N2O3 B1615975 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 882-67-7

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1615975
CAS No.: 882-67-7
M. Wt: 212.25 g/mol
InChI Key: MACNLYNLRKUQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a spiro junction connecting two rings. The presence of a hydroxyethyl group and diazaspiro structure makes this compound interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an amine with a cyclic anhydride in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its hydroxyethyl group, in particular, allows for diverse chemical modifications and applications .

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNLYNLRKUQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007995
Record name 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882-67-7
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.